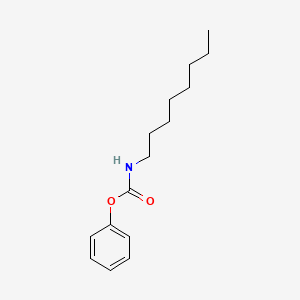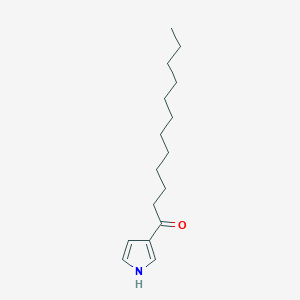
1-(1H-Pyrrol-3-YL)dodecan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-Pyrrol-3-YL)dodecan-1-one is a chemical compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Pyrrol-3-YL)dodecan-1-one typically involves the condensation of pyrrole with a dodecanone precursor. One common method is the Paal-Knorr synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride . This method provides good yields under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Paal-Knorr synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the desired scale and application.
化学反应分析
Types of Reactions: 1-(1H-Pyrrol-3-YL)dodecan-1-one can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrolinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonyl chlorides.
Major Products Formed:
Oxidation: Pyrrolinones
Reduction: Alcohol derivatives
Substitution: N-substituted pyrroles
科学研究应用
1-(1H-Pyrrol-3-YL)dodecan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including antifungal and antibacterial activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-(1H-Pyrrol-3-YL)dodecan-1-one involves its interaction with specific molecular targets. The pyrrole ring can interact with enzymes and proteins, potentially inhibiting their function. The dodecanone chain may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
相似化合物的比较
1-(4-Benzylpiperazin-1-yl)dodecan-1-one: Known for its antifungal properties.
4-Nitro phenyl dodecanoate: Effective antibacterial agent.
Quinolin-8-yl dodecanoate: Another potent antibacterial compound.
Uniqueness: 1-(1H-Pyrrol-3-YL)dodecan-1-one stands out due to its unique combination of a pyrrole ring and a long dodecanone chain, which may confer distinct biological activities and chemical reactivity compared to other dodecanoic acid derivatives.
属性
CAS 编号 |
108580-11-6 |
|---|---|
分子式 |
C16H27NO |
分子量 |
249.39 g/mol |
IUPAC 名称 |
1-(1H-pyrrol-3-yl)dodecan-1-one |
InChI |
InChI=1S/C16H27NO/c1-2-3-4-5-6-7-8-9-10-11-16(18)15-12-13-17-14-15/h12-14,17H,2-11H2,1H3 |
InChI 键 |
CRGPDAFGMYENEW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC(=O)C1=CNC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


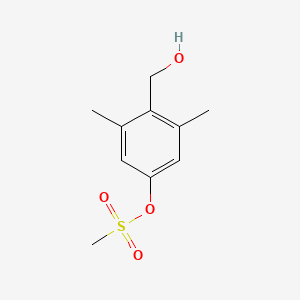
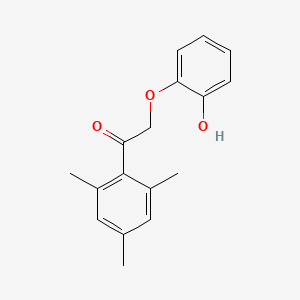
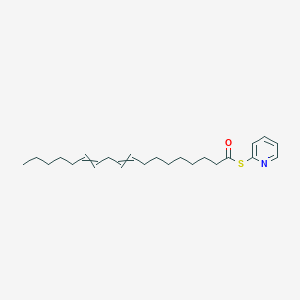

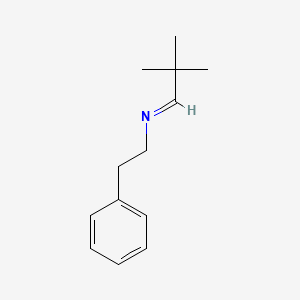
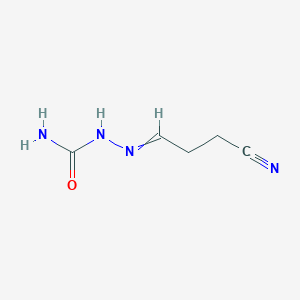
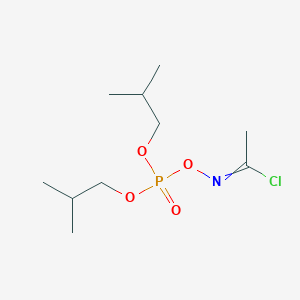
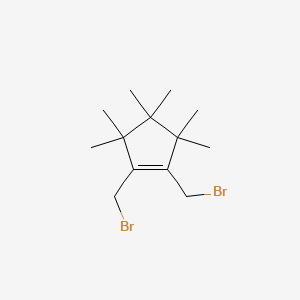
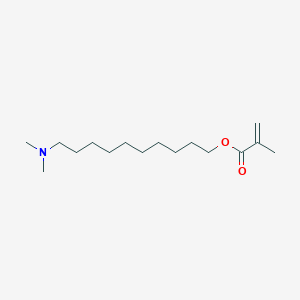
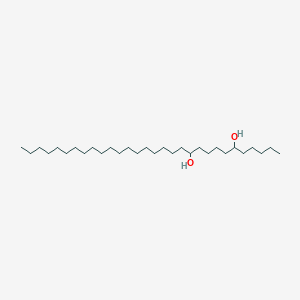

![Naphtho[2,3-b]thiophene-2,3-dione](/img/structure/B14326329.png)

